
5-Brom-2-butoxy-1,3-dichlorbenzol
Übersicht
Beschreibung
5-Bromo-2-butoxy-1,3-dichlorobenzene is a chemical compound with the molecular formula C10H11BrCl2O . It is used in various chemical reactions and has significant value in organic synthesis .
Synthesis Analysis
The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxy-1,3-dichlorobenzene can be represented by the InChI code: 1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis
5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-butoxy-1,3-dichlorobenzene is 298 . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
5-Brom-2-butoxy-1,3-dichlorbenzol ist eine Verbindung, die bei der Synthese verschiedener Arzneimittel eingesetzt werden kann. Seine einzigartige Struktur ermöglicht die Herstellung von benzylischen Halogeniden, die häufig als Zwischenprodukte bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) verwendet werden. Das Vorhandensein mehrerer Halogene in der Verbindung bietet mehrere Angriffspunkte für weitere chemische Modifikationen .
Analytische Chemie
In der analytischen Chemie macht die halogenierte Natur dieser Verbindung sie zu einem potenziellen Kandidaten für die Verwendung als Standard in der chromatographischen Analyse. Sie könnte bei der Kalibrierung von Geräten helfen, die zum Nachweis und zur Quantifizierung ähnlicher halogenierter Verbindungen in verschiedenen Proben verwendet werden .
Materialwissenschaften
Organische Synthese
This compound kann als Vorläufer in der organischen Synthese dienen, insbesondere bei Reaktionen wie der Suzuki-Miyaura-Kupplung, die Kohlenstoff-Kohlenstoff-Bindungen bildet. Dies ist entscheidend für den Aufbau komplexer organischer Moleküle, einschließlich derer, die in Arzneimitteln und Agrochemikalien verwendet werden .
Chemische Forschung
In der chemischen Forschung könnte diese Verbindung an der Untersuchung der benzylischen Reaktivität beteiligt sein. Sie kann verschiedene Reaktionen an der benzylischen Position eingehen, was für die Synthese komplexer Moleküle von Bedeutung ist. Das Verständnis dieser Reaktionen kann zu Fortschritten in synthetischen Methoden führen .
Industrielle Anwendungen
Obwohl spezifische industrielle Anwendungen für diese Verbindung nicht gut dokumentiert sind, werden ihre Strukturanaloga bei der Synthese halogenierter Verbindungen wie polychlorierter Biphenyle (PCB) verwendet. Diese wurden in der Vergangenheit in einer Vielzahl von industriellen Anwendungen eingesetzt, obwohl ihre Verwendung aufgrund von Umweltbedenken inzwischen reguliert ist .
Wirkmechanismus
- The primary targets of 5-Bromo-2-butoxy-1,3-dichlorobenzene are likely aromatic systems, specifically benzene rings. It interacts with these aromatic systems through electrophilic aromatic substitution reactions .
- The compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions .
Target of Action
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Bromo-2-butoxy-1,3-dichlorobenzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways.
Cellular Effects
The effects of 5-Bromo-2-butoxy-1,3-dichlorobenzene on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Bromo-2-butoxy-1,3-dichlorobenzene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-butoxy-1,3-dichlorobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-butoxy-1,3-dichlorobenzene vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities.
Transport and Distribution
The transport and distribution of 5-Bromo-2-butoxy-1,3-dichlorobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Bromo-2-butoxy-1,3-dichlorobenzene is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
5-bromo-2-butoxy-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBAFFOGJDIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291303 | |
| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242070-95-6 | |
| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



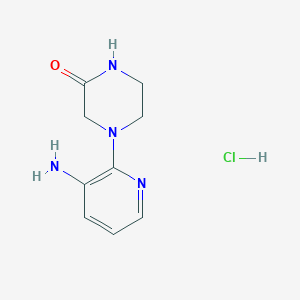
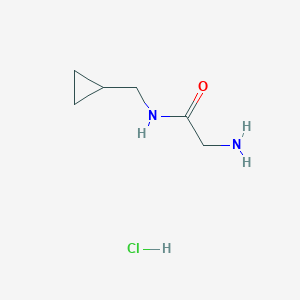
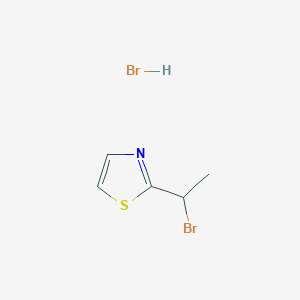
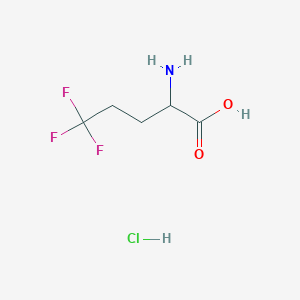
![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)
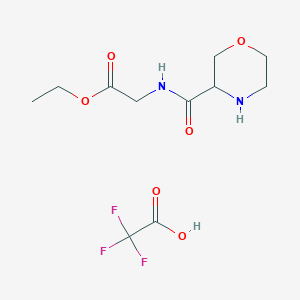
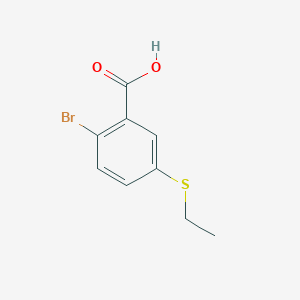

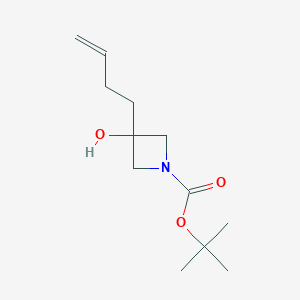
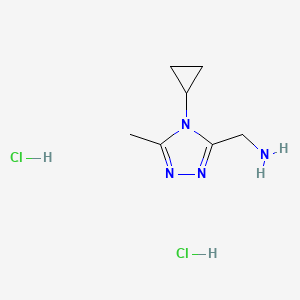
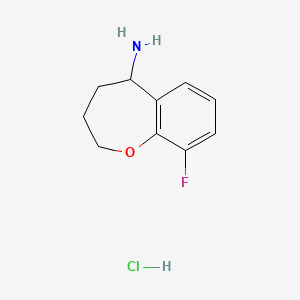
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)

